8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a fused imidazo-purine ring system with furylmethyl and phenylethyl substituents, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C21H21N5O3 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-(furan-2-ylmethyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H21N5O3/c1-23-18-17(19(27)26(21(23)28)10-9-15-6-3-2-4-7-15)25-12-11-24(20(25)22-18)14-16-8-5-13-29-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
SEKAQRWAUYOZMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Purine Precursors
The foundational step involves alkylation of 1,3-dimethylimidazo[2,1-f]purine-2,4-dione with 2-furylmethyl halides. As demonstrated in analogous syntheses, dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution at the N-8 position of the purine core. For example, reaction with 2-(chloromethyl)furan in DMF containing potassium carbonate yields 8-(2-furylmethyl)-1,3-dimethylimidazo[2,1-f]purine-2,4-dione with 72% efficiency. Substituting DMF with dimethyl sulfoxide (DMSO) elevates yields to 85% but necessitates rigorous moisture control.
Phenylethyl Group Introduction
Introducing the 3-(2-phenylethyl) moiety requires a two-step process:
- Mitsunobu Reaction : Treating the intermediate with 2-phenylethanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) achieves O-alkylation, followed by thermal rearrangement to N-3 substitution.
- Direct Alkylation : Alternatively, 2-phenylethyl bromide in acetonitrile with cesium carbonate selectively functionalizes the N-3 position at 60°C (68% yield).
Catalytic Systems and Reaction Optimization
Bismuth(III)-Mediated Cyclization
Recent advances employ bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) to catalyze purine ring closure. In a Ritter-type reaction, Bi(OTf)₃ (5 mol%) with p-toluenesulfonic acid (p-TsOH·H₂O) generates reactive carbocations from benzylic alcohols, enabling cyclization with nitriles. For instance, combining 3-bromopyridin-2-yl(phenyl)methanol with acetonitrile under these conditions produces imidazo[1,5-a]pyridines in 95% yield, a method adaptable to the target compound’s furylmethyl-phenylethyl architecture.
Solvent and Temperature Effects
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Solvent | DMF | 72 | |
| DMSO | 85 | ||
| Temperature (°C) | 60 | 68 | |
| 150 (microwave-assisted) | 89 |
Microwave irradiation at 150°C in 1,2-dichloroethane reduces reaction times from 24 h to 2 h while improving yields to 89%.
Mechanistic Pathways and Side-Reaction Mitigation
Alkylation Mechanism
The N-8 alkylation proceeds via an Sₙ2 mechanism, where the purine’s lone pair attacks the electrophilic 2-furylmethyl carbon. Steric hindrance from the 1-methyl group ensures regioselectivity, as confirmed by NMR studies of analogous compounds. Competing O-alkylation is suppressed using bulky bases like potassium tert-butoxide.
Cyclization Side Reactions
Uncontrolled carbocation formation risks dimerization or over-alkylation. Adding 2,6-di-tert-butylpyridine as a proton scavenger mitigates this, enhancing cyclization efficiency from 65% to 82%.
Purification and Scalability
Laboratory-Scale Techniques
Industrial-Scale Production
Continuous flow reactors achieve 90% conversion in 30 minutes by maintaining precise temperature control (±2°C) and reagent stoichiometry. In-line UV monitoring automates purification via simulated moving bed chromatography, reducing solvent use by 40%.
Chemical Reactions Analysis
8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
The major products formed from these reactions will depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione include other imidazo-purine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
The compound 8-(2-furylmethyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of the imidazo[2,1-f]purine class, which has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.431 g/mol
- IUPAC Name : this compound
The structure of this compound features a fused imidazole ring system that is characteristic of many biologically active purine derivatives.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-f]purine class exhibit various biological activities including:
- Antidepressant Effects : A study highlighted the synthesis and evaluation of derivatives from this class as potential antidepressants. The compounds demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase inhibition (PDE4B and PDE10A) .
- Anxiolytic Properties : In vivo studies revealed that certain derivatives showed greater anxiolytic effects than standard treatments like diazepam. This suggests a potential role in managing anxiety disorders .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- Serotonin Receptor Modulation : The compound acts as a ligand for serotonin receptors, influencing mood regulation.
- Phosphodiesterase Inhibition : By inhibiting phosphodiesterases (PDEs), these compounds may enhance cyclic nucleotide signaling pathways that are crucial for various neurophysiological processes.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT receptor affinity | |
| Anxiolytic | PDE inhibition | |
| Neuroprotective | Antioxidant properties |
Case Study 1: Antidepressant Efficacy
In a controlled study involving forced swim tests in mice, selected derivatives of imidazo[2,1-f]purine were shown to reduce immobility time significantly compared to controls. This suggests an antidepressant-like effect potentially mediated through serotonin receptor modulation .
Case Study 2: Anxiolytic Activity
Another investigation into the anxiolytic properties of these compounds indicated that administration at specific dosages resulted in reduced anxiety-related behaviors in animal models. The efficacy was compared against diazepam and showed promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
